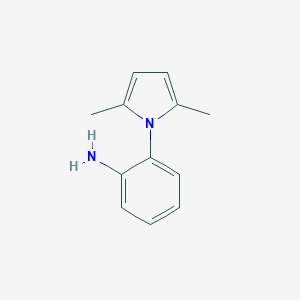
2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline is a chemical compound that is part of the class of organic compounds known as phenylpyrroles . It is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by filtering, washing thoroughly with cold water, drying, and recrystallizing from ethanol .Molecular Structure Analysis
The molecular structure of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline consists of a pyrrole ring attached to an aniline group. The pyrrole ring is substituted with two methyl groups .Scientific Research Applications
Antibacterial Activity
This compound has been used in the synthesis of new heterocycles that have shown promising results in antibacterial activity. Specifically, it has been evaluated for its effectiveness against various bacterial strains and its potential role in inhibiting enzymes like enoyl ACP reductase and DHFR .
Biotechnology & Monoclonal Antibody Production
In biotechnological applications, derivatives of this compound have been studied for their ability to enhance cell-specific antibody production in recombinant Chinese hamster ovary cells. This could have significant implications for improving monoclonal antibody production in mammalian cell cultures .
Drug Discovery
Pyrrole derivatives, including 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, are important in drug discovery. They serve as key building blocks in the synthesis of various pharmaceutical compounds due to their diverse biological activities .
Material Science
These compounds also find applications in material science. Their unique chemical properties can be leveraged to create new materials with desirable characteristics for various industrial applications .
Catalysis
In the field of catalysis, pyrrole derivatives are used to facilitate chemical reactions. They can act as catalysts or part of catalyst systems that increase the efficiency of chemical processes .
Synthesis of Complex Molecules
The compound is also involved in the synthesis of complex molecules like serinol pyrrole and its derivatives, which have potential applications in various chemical industries .
Mechanism of Action
Target of Action
The primary targets of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions . It inhibits the activity of both Enoyl ACP Reductase and DHFR enzymes, thereby disrupting the normal functioning of these enzymes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes affects the fatty acid synthesis and folate metabolism pathways respectively . The downstream effects include disruption of bacterial cell wall synthesis and inhibition of DNA synthesis, leading to bacterial growth inhibition .
Result of Action
The compound exhibits appreciable action against DHFR and Enoyl ACP Reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties . This suggests that the compound’s action at the molecular and cellular levels leads to the inhibition of bacterial growth .
properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCGWYQXOIOJRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353259 |
Source


|
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline | |
CAS RN |
2405-01-8 |
Source


|
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2405-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

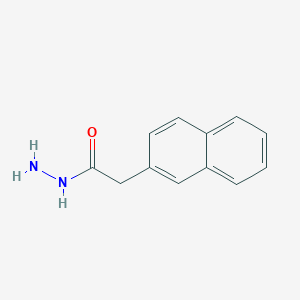

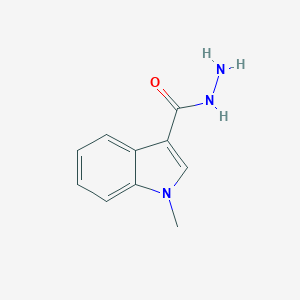
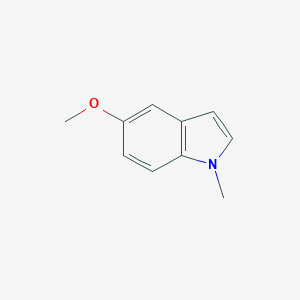


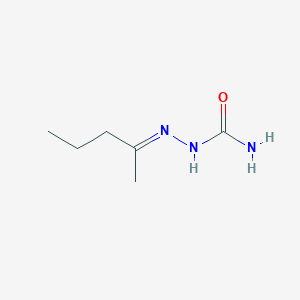

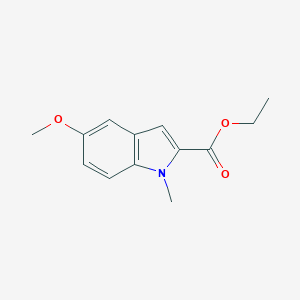

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)
![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)
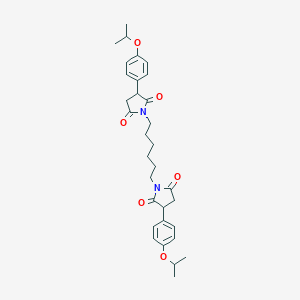
![ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B185690.png)